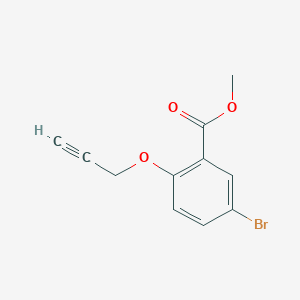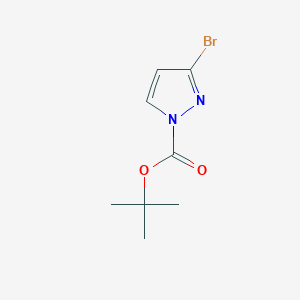
tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate
Vue d'ensemble
Description
“tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate” is a chemical compound with the CAS Number: 1448855-35-3 . It has a molecular weight of 247.09 . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of pyrazoles, such as “this compound”, often involves the reaction of hydrazones and α-bromo ketones . Other methods include the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a silver-mediated [3 + 2] cycloaddition . The reaction conditions are mild, and the method has a broad substrate scope and excellent functional group tolerance .Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H11BrN2O2/c1-8(2,3)13-7(12)11-5-4-6(9)10-11/h4-5H,1-3H3 . This code provides a unique representation of the molecule’s structure. Chemical Reactions Analysis
Pyrazoles, including “this compound”, can undergo various chemical reactions. For example, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization with β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 247.09 . The compound has 4 hydrogen bond acceptors and no hydrogen bond donors . It has 3 freely rotating bonds . Its ACD/LogP value is 2.37 , indicating its lipophilicity.Applications De Recherche Scientifique
Synthèse chimique
“tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate” est un composé chimique avec le numéro CAS : 1448855-35-3 . Il est souvent utilisé comme matière première dans diverses synthèses chimiques .
Préparation de composés biologiquement actifs
Ce composé peut être utilisé dans la synthèse de produits naturels biologiquement actifs. Par exemple, il peut être utilisé pour synthétiser des composés comme l'Indiacen A et l'Indiacen B . Ces composés ont été trouvés pour posséder des activités anticancéreuses, anti-inflammatoires, antinociceptives, antipsychotiques, analgésiques, cytotoxiques et inhibitrices de la 5-lipoxygénase .
Synthèse de 1,4’-bipyrazoles
Le 4-bromopyrazole, un composé apparenté, peut être utilisé dans la synthèse de 1,4’-bipyrazoles . Il est plausible que “this compound” pourrait être utilisé de manière similaire.
Préparation de complexes hexacoordonnés solides
Le 4-bromopyrazole peut également être utilisé dans la préparation de complexes hexacoordonnés solides par réaction avec le diméthyl- et le divinyl-tindichlorure . Encore une fois, il est plausible que “this compound” pourrait être utilisé de manière similaire.
Synthèse de 5-amino-3-bromo-tert-Pyrazole-4-carboxamides
Un composé apparenté, les 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, peuvent être synthétisés à partir de "this compound" .
Synthèse de dérivés d'indole
Les dérivés de 3-formylindole contenant un groupement alcyne, ényne ou diène en position 4 sont importants comme échafaudage dans la synthèse de produits naturels biologiquement actifs . “this compound” pourrait potentiellement être utilisé dans la synthèse de ces dérivés d'indole.
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mécanisme D'action
Target of Action
It is known that pyrazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . This suggests that tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate may interact with a variety of biological targets.
Mode of Action
Pyrazole derivatives are known to donate and accept hydrogen bonds, which allows them to establish intermolecular interactions . This property could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Given the broad range of biological activities associated with pyrazole derivatives , it is plausible that this compound could affect multiple biochemical pathways.
Result of Action
Given the potential for pyrazole derivatives to interact with multiple receptors , the compound could potentially induce a variety of molecular and cellular effects.
Action Environment
It is known that the associations between pyrazole molecules can depend strongly on the type of solvent, which can influence the compound’s action .
Analyse Biochimique
Biochemical Properties
tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate: plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been reported to inhibit oxidative phosphorylation, the ATP-32P exchange reaction, and energy-dependent and independent calcium uptake . These interactions suggest that the compound can influence cellular energy metabolism and calcium signaling pathways. The exact nature of these interactions involves binding to the active sites of enzymes and altering their activity, which can have downstream effects on cellular functions.
Cellular Effects
The effects of This compound on various types of cells and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of oxidative phosphorylation can lead to reduced ATP production, impacting energy-dependent cellular processes . Additionally, its effect on calcium uptake can alter calcium signaling, which is crucial for various cellular functions, including muscle contraction, neurotransmitter release, and cell proliferation.
Molecular Mechanism
At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes involved in oxidative phosphorylation, inhibiting their activity and thus reducing ATP production . This inhibition can lead to changes in gene expression as cells respond to altered energy levels. The compound may also interact with calcium channels or transporters, affecting calcium homeostasis and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained inhibition of oxidative phosphorylation and calcium uptake, resulting in prolonged effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant inhibition of oxidative phosphorylation and calcium uptake . Toxic or adverse effects may be observed at high doses, including disruptions in energy metabolism and calcium homeostasis, which can lead to cellular dysfunction and tissue damage.
Metabolic Pathways
This compound: is involved in metabolic pathways related to energy production and calcium signaling. It interacts with enzymes involved in oxidative phosphorylation, inhibiting their activity and reducing ATP production . The compound may also affect metabolic flux and metabolite levels by altering the activity of key enzymes and transporters involved in these pathways.
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments . The compound’s distribution is crucial for its biological activity, as it needs to reach its target sites to exert its effects.
Subcellular Localization
The subcellular localization of This compound is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within mitochondria, for example, would be consistent with its role in inhibiting oxidative phosphorylation. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
tert-butyl 3-bromopyrazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-8(2,3)13-7(12)11-5-4-6(9)10-11/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEMLWSJXURDIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1448855-35-3 | |
| Record name | tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



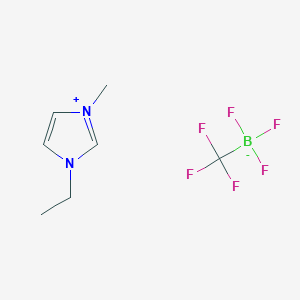
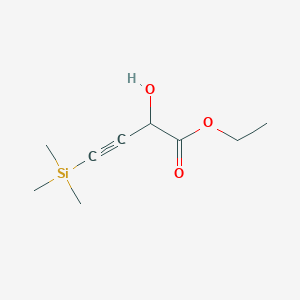
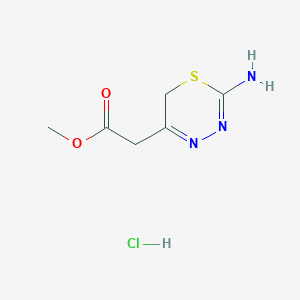
![[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine](/img/structure/B1461772.png)
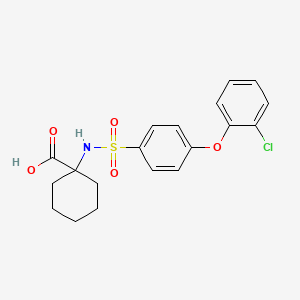

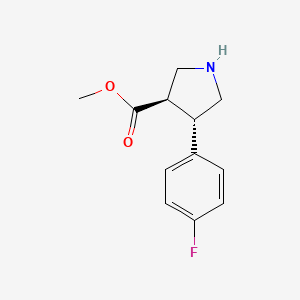
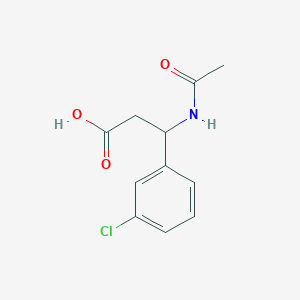
![[(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B1461782.png)
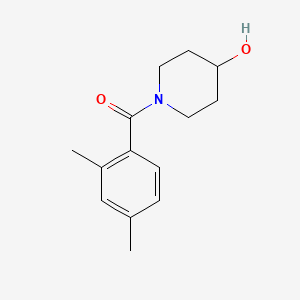
![4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B1461785.png)
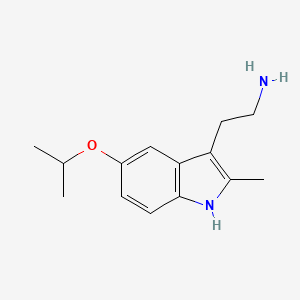
![1-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B1461787.png)
